molecular formula C11H17N3O B6496964 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine CAS No. 1250071-78-3

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B6496964
CAS No.: 1250071-78-3
M. Wt: 207.27 g/mol
InChI Key: RKFZILJKJWIQAK-UHFFFAOYSA-N
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Description

6-Methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative characterized by a methyl group at position 6 of the pyrimidine ring and a tetrahydropyran (oxan)-derived substituent at position 3.

Properties

IUPAC Name

6-methyl-N-(oxan-3-ylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-5-11(14-8-13-9)12-6-10-3-2-4-15-7-10/h5,8,10H,2-4,6-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFZILJKJWIQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Oxan-3-yl Methyl Group: This step involves the reaction of the pyrimidine derivative with oxan-3-ylmethyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of alkylated pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through several methods, including cyclization reactions involving urea and β-diketones, followed by alkylation to introduce the methyl group and subsequent reactions to attach the oxan-3-ylmethyl group.

Key Reactions

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide
ReductionFormation of reduced pyrimidine derivativesSodium borohydride
SubstitutionFormation of alkylated pyrimidine derivativesAlkyl halides

Chemistry

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological targets makes it a candidate for further studies in pharmacology.

Medicine

The compound has shown promise in therapeutic applications, particularly in anticancer and antimicrobial activities. Preliminary studies indicate that pyrimidinamine derivatives exhibit cytotoxic effects against specific cancer cell lines, making them potential candidates for drug development.

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties, such as polymers and coatings. Its unique functional groups contribute to the material's performance characteristics.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Anticancer Activity : A study explored the cytotoxic effects of this compound on different cancer cell lines, revealing significant inhibition of cell proliferation. This research suggests that further optimization could lead to effective anticancer agents.
  • Enzyme Inhibition : Research focusing on enzyme inhibitors demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications in treating metabolic disorders.
  • Material Science : Investigations into the use of this compound in polymer synthesis showed that incorporating it into polymer matrices improved mechanical properties and thermal stability, suggesting its utility in advanced material development.

Mechanism of Action

The mechanism of action of 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidin-4-amine Derivatives

Compound Name Substituent at Position 4 Additional Features Molecular Formula Key References
6-Methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine Oxan-3-ylmethyl Tetrahydropyran ring C12H19N3O
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine 4-Methylphenyl Aromatic hydrophobic group C12H13N3
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine 2-Isopropyloxan-3-yl Chloro substituent, branched alkyl C12H18ClN3O
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine (3R)-Pyrrolidin-3-yl Chiral pyrrolidine ring C10H16N4
2-(4-Benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine 4-Benzoylpiperazin-1-yl + 4-methylphenyl Piperazine-benzoyl hybrid C23H25N5O

Key Observations :

  • Oxan vs.
  • Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group () increases hydrophobicity, favoring membrane penetration, while oxan derivatives may improve pharmacokinetics in CNS-targeting compounds .
  • Chloro vs. Methyl : Chloro-substituted analogs (e.g., ) are often intermediates for further functionalization, whereas methyl groups enhance metabolic stability .

Key Observations :

  • Target Selectivity : The oxan-3-ylmethyl group may confer selectivity for lipid kinases (e.g., PI5P4Kγ) due to its ability to occupy hydrophobic pockets .
  • Brain Penetrance : Compounds with oxan or related aliphatic substituents (e.g., ) exhibit improved blood-brain barrier penetration compared to polar or bulky groups like benzoylpiperazine .

Key Observations :

  • Synthetic Accessibility : Chloropyrimidine precursors (e.g., ) allow modular synthesis, but yields vary with steric hindrance (e.g., oxan vs. phenyl groups) .
  • LogP Trends : Aliphatic oxan derivatives (LogP ~1.2) are more hydrophilic than aromatic analogs (LogP ~2.8), aligning with solubility requirements for CNS drugs .

Biological Activity

6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes both a methyl group at the 6-position and an oxan-3-ylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N4O, with a molecular weight of approximately 208.23 g/mol. The presence of the oxan group enhances its solubility and reactivity, which are critical for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to inhibit various enzymes and receptors involved in disease pathways, suggesting a potential role as an enzyme inhibitor or receptor ligand.

Target Enzymes and Pathways

Research indicates that pyrimidine derivatives often target:

  • Dihydrofolate reductase (DHFR) - Involved in folate metabolism.
  • Tyrosine kinases - Key regulators in cell signaling pathways related to cancer.
  • Mitogen-activated protein kinases (MAPKs) - Critical for cellular responses to growth signals.

Anticancer Properties

This compound has been investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in studies involving human cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies indicating effectiveness against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10 to 20 µM .
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in disc diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
  • Mechanistic Studies : Further research indicated that the compound may induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityNotes
6-methylpyrimidin-4-amineLacks oxan groupModerate anticancer activityLess versatile
N-(oxan-3-yl)methylpyrimidin-4-amineLacks methyl groupLimited activityAffects reactivity
6-methyl-N-(oxan-2-y) pyrimidinSimilar structureEnhanced solubilityPotentially more reactive

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